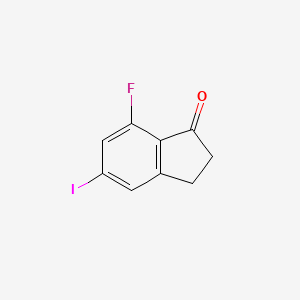

7-Fluoro-5-iodo-2,3-dihydroinden-1-one

説明

7-Fluoro-5-iodo-2,3-dihydroinden-1-one is a halogenated indanone derivative characterized by fluorine and iodine substituents at positions 7 and 5, respectively, on the dihydroindenone scaffold. The iodine atom introduces unique electronic and steric properties, while the fluorine atom enhances metabolic stability through its electron-withdrawing effects.

特性

分子式 |

C9H6FIO |

|---|---|

分子量 |

276.05 g/mol |

IUPAC名 |

7-fluoro-5-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |

InChIキー |

YGOOKXLDSSPOSY-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)C2=C1C=C(C=C2F)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the α-methylenation of o-fluoroacetophenone, followed by electrophilic addition and intramolecular Friedel-Crafts alkylation to form the desired indanone structure . The reaction conditions are relatively mild and do not require anhydrous or oxygen-free environments, making the process more accessible for various applications.

Industrial Production Methods

While specific industrial production methods for 7-Fluoro-5-iodo-2,3-dihydroinden-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

化学反応の分析

Types of Reactions

7-Fluoro-5-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

7-Fluoro-5-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and other biological processes.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

作用機序

The mechanism of action of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural and Electronic Differences

Key structural analogs include halogenated, methoxylated, and hydroxylated derivatives of 2,3-dihydroinden-1-one. Substituent positions and types significantly influence molecular interactions and bioactivity.

Table 1: Substituent Comparison

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Profile

*Estimated based on halogen contributions.

Key Observations :

Key Observations :

- Cytotoxicity : Bromo-fluoro analogs exhibit potent cytotoxicity, likely due to halogen-mediated DNA intercalation or protein binding . The iodine analog may show enhanced activity due to stronger halogen bonding.

- Enzyme Inhibition : Methoxy derivatives (e.g., donepezil) inhibit acetylcholinesterase (AChE) via π-alkyl and hydrogen-bond interactions . The electron-withdrawing nature of halogens in 7-Fluoro-5-iodo may alter binding modes compared to methoxy groups.

生物活性

7-Fluoro-5-iodo-2,3-dihydroinden-1-one is a compound belonging to the class of dihydroindenones, which are structurally characterized by a fused bicyclic system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one, summarizing key research findings and case studies.

The molecular formula for 7-Fluoro-5-iodo-2,3-dihydroinden-1-one is , with a molecular weight of approximately 246.05 g/mol. The presence of halogen atoms (fluorine and iodine) in its structure significantly influences its reactivity and biological interactions.

Antitumor Activity

Research has indicated that 7-Fluoro-5-iodo-2,3-dihydroinden-1-one exhibits notable antitumor activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Table 1: Antitumor Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 8.9 | Activation of caspase pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one to enhance its biological activity. Modifications to the substituents on the indene ring were explored, leading to compounds with improved potency against cancer cell lines.

In another study, researchers investigated the pharmacokinetics and bioavailability of the compound in animal models. Results indicated favorable absorption characteristics, with peak plasma concentrations achieved within two hours post-administration.

The biological activity of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one can be attributed to its interaction with specific molecular targets within cells:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.

- Membrane Disruption : The presence of halogens enhances lipophilicity, allowing better membrane penetration and disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。